molecular formula C8H16O2 B124892 Octanoic-d15 acid CAS No. 69974-55-6

Octanoic-d15 acid

Cat. No. B124892
CAS RN: 69974-55-6
M. Wt: 159.30 g/mol
InChI Key: WWZKQHOCKIZLMA-PMELWRBQSA-N
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Description

  • Scientific Research Applications

      Chemistry: Octanoic Acid-d15 serves as a valuable tool in NMR spectroscopy and metabolic studies.

      Biology: It may be used to investigate lipid metabolism and membrane transport processes.

      Medicine: Research explores its potential in antimicrobial properties and as a dietary supplement.

      Industry: Esters derived from Octanoic Acid-d15 find applications in perfumery and dye production.

  • Safety and Hazards

    Octanoic-d15 acid is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

    Mechanism of Action

    • The exact mechanism of Octanoic Acid-d15’s effects depends on its specific application.
    • It may interact with cellular membranes, enzymes, or metabolic pathways, affecting lipid metabolism and signaling.
  • Preparation Methods

      Synthetic Routes: Octanoic Acid-d15 can be synthesized by replacing the hydrogen atoms in Octanoic Acid (C8H16O2) with deuterium (D).

      Reaction Conditions: Deuterium exchange reactions are commonly used to prepare deuterated compounds.

      Industrial Production: While specific industrial methods for Octanoic Acid-d15 production are not widely documented, it can be obtained through chemical synthesis or isotopic exchange reactions.

  • Chemical Reactions Analysis

      Reactions: Octanoic Acid-d15 can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For oxidation, reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used. Reduction may involve lithium aluminum deuteride (LiAlD4).

      Major Products: The products formed depend on the specific reaction conditions and the functional groups involved.

  • Comparison with Similar Compounds

    • Octanoic Acid-d15 is unique due to its deuterium labeling.
    • Similar Compounds: Other fatty acids, such as hexanoic acid and decanoic acid, share structural similarities but lack the deuterium substitution.

    properties

    IUPAC Name

    2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WWZKQHOCKIZLMA-PMELWRBQSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H16O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70515035
    Record name (~2~H_15_)Octanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70515035
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    159.30 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    69974-55-6
    Record name (~2~H_15_)Octanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70515035
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 69974-55-6
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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